molecular formula C22H19ClN2O3S B2626387 N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide CAS No. 391876-66-7

N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide

Cat. No. B2626387
M. Wt: 426.92
InChI Key: AHNBVJNSVNFACO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide, also known as CIQ, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. CIQ belongs to the class of compounds known as sulfonyl benzamides, which have been shown to have a variety of biological activities.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)aniline to form the final product.

Starting Materials
2-chlorobenzoic acid, thionyl chloride, 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)aniline

Reaction
Step 1: 2-chlorobenzoic acid is reacted with thionyl chloride to form 2-chlorobenzoyl chloride., Step 2: 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)aniline is added to the reaction mixture and stirred at room temperature for several hours., Step 3: The reaction mixture is then heated to reflux for several hours to complete the reaction., Step 4: The resulting product is purified by column chromatography to obtain N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide.

Scientific Research Applications

N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide has been studied for its potential use in the treatment of a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex that degrades proteins. In diabetes research, N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. In neurodegenerative disorder research, N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide has been shown to protect neurons from oxidative stress and prevent cell death.

Mechanism Of Action

The mechanism of action of N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide involves the inhibition of the proteasome, a cellular complex that is responsible for the degradation of proteins. By inhibiting the proteasome, N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide induces apoptosis in cancer cells and protects neurons from oxidative stress. In addition, N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide has been shown to improve insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway.

Biochemical And Physiological Effects

N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide induces apoptosis by inhibiting the proteasome, which leads to the accumulation of misfolded proteins and activation of the unfolded protein response. In neurons, N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide protects against oxidative stress by activating the Nrf2 pathway, which leads to the upregulation of antioxidant genes. In addition, N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide improves insulin sensitivity by activating the AMPK pathway, which leads to the upregulation of glucose transporters and the inhibition of gluconeogenesis.

Advantages And Limitations For Lab Experiments

N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide has several advantages for lab experiments, including its high purity and high yield synthesis method, its ability to induce apoptosis in cancer cells, and its ability to protect neurons from oxidative stress. However, there are also limitations to using N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide, including its potential use as a therapeutic agent for cancer, diabetes, and neurodegenerative disorders. In addition, further research is needed to fully understand the mechanism of action of N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide and its potential side effects. Other future directions for research on N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide include its potential use as a tool for studying the proteasome and its role in cellular processes.

properties

IUPAC Name

N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S/c23-20-7-3-4-8-21(20)24-22(26)17-9-11-19(12-10-17)29(27,28)25-14-13-16-5-1-2-6-18(16)15-25/h1-12H,13-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNBVJNSVNFACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide

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